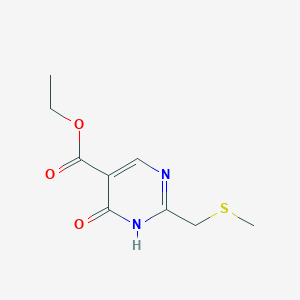
Ethyl 2-((methylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((methylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound also features an ethyl ester group at position 5, a methylthio group at position 2, and a keto group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((methylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate with thiourea in the presence of a base, followed by methylation of the resulting intermediate. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 70-80°C)
The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide or dimethyl sulfate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((methylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Hydroxyl derivatives
Substitution: Carboxylic acid derivatives
Scientific Research Applications
Ethyl 2-((methylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-((methylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with DNA: Intercalating into DNA and disrupting its replication and transcription processes.
Modulating Receptors: Binding to cellular receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Ethyl 2-((methylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate: Similar structure but with a chlorine atom at position 4.
Methyl (methylthio)acetate: Contains a methylthio group but lacks the pyrimidine ring.
Ethyl benzoate: An ester compound but with a benzene ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12N2O3S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
ethyl 2-(methylsulfanylmethyl)-6-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H12N2O3S/c1-3-14-9(13)6-4-10-7(5-15-2)11-8(6)12/h4H,3,5H2,1-2H3,(H,10,11,12) |
InChI Key |
CQTYTGKVJQPPJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13478282.png)
![methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B13478290.png)
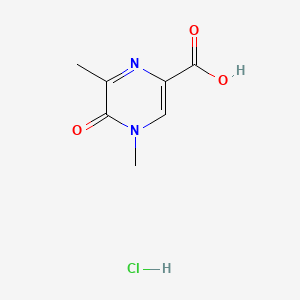
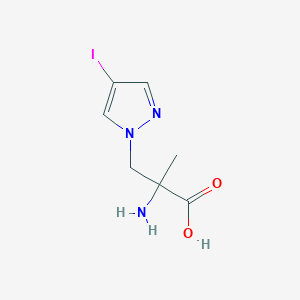
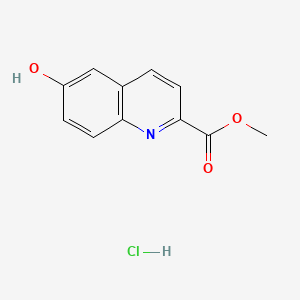
![methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13478311.png)
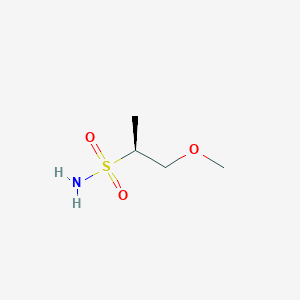
![2-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid](/img/structure/B13478324.png)
![N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13478329.png)
![1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B13478335.png)
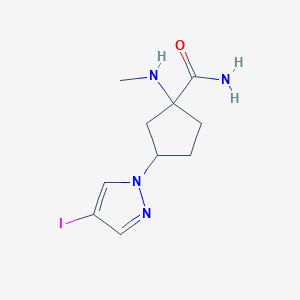
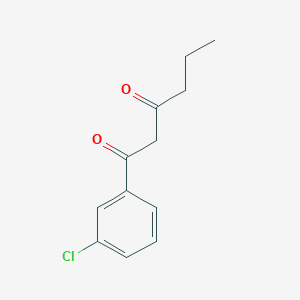
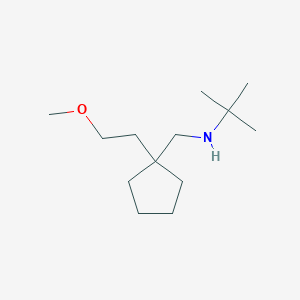
![Ethyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13478350.png)
